molecular formula C19H17ClN4O3 B15042870 5-(2,5-Dimethoxy-PH)-2H-pyrazole-3-carboxylic acid (4-CL-benzylidene)-hydrazide

5-(2,5-Dimethoxy-PH)-2H-pyrazole-3-carboxylic acid (4-CL-benzylidene)-hydrazide

Cat. No.: B15042870
M. Wt: 384.8 g/mol
InChI Key: DESLWVWYZRPSHK-SRZZPIQSSA-N
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Description

5-(2,5-Dimethoxy-PH)-2H-pyrazole-3-carboxylic acid (4-CL-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxy-PH)-2H-pyrazole-3-carboxylic acid (4-CL-benzylidene)-hydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the carboxylic acid group: This step involves the functionalization of the pyrazole ring with a carboxylic acid group.

    Attachment of the 4-CL-benzylidene group: This can be done through a condensation reaction with 4-chlorobenzaldehyde.

    Introduction of the hydrazide group: This involves the reaction of the carboxylic acid derivative with hydrazine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the pyrazole ring or the benzylidene group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Antimicrobial Activity: Studies may explore its effectiveness against various microorganisms.

Medicine

    Drug Development:

    Diagnostics: Use in diagnostic assays for detecting specific biomolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Manufacturing: Applications in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxy-PH)-2H-pyrazole-3-carboxylic acid (4-CL-benzylidene)-hydrazide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-Dimethoxy-PH)-2H-pyrazole-3-carboxylic acid derivatives: Other derivatives with different substituents on the benzylidene group.

    Pyrazole-3-carboxylic acid derivatives: Compounds with variations in the pyrazole ring or carboxylic acid group.

Uniqueness

The uniqueness of 5-(2,5-Dimethoxy-PH)-2H-pyrazole-3-carboxylic acid (4-CL-benzylidene)-hydrazide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17ClN4O3/c1-26-14-7-8-18(27-2)15(9-14)16-10-17(23-22-16)19(25)24-21-11-12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-11+

InChI Key

DESLWVWYZRPSHK-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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